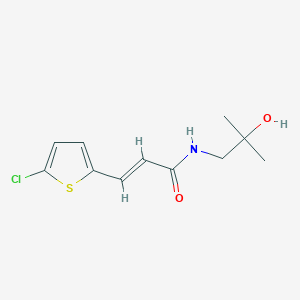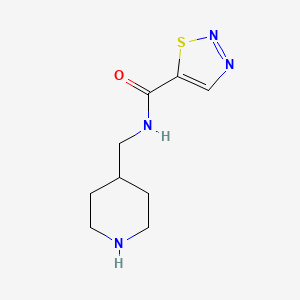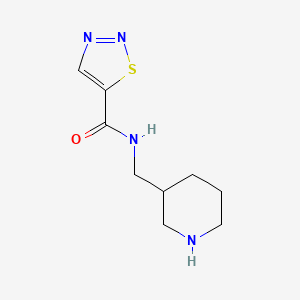
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a chemical compound that belongs to the class of enamide compounds. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, decrease blood glucose levels, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is its versatility in the laboratory. The compound can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells and may be able to be developed into a new cancer therapy. Finally, further research is needed to fully understand the mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can be achieved through a multi-step process. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is converted into 5-chlorothiophene-2-carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-2-methylpropyl)prop-2-enamide in the presence of triethylamine to yield (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-11(2,15)7-13-10(14)6-4-8-3-5-9(12)16-8/h3-6,15H,7H2,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZJHVKMRENQO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=CC1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)/C=C/C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)

![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)